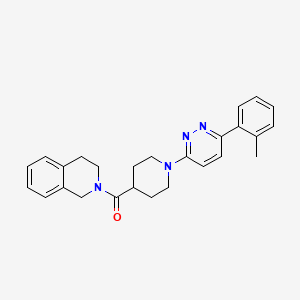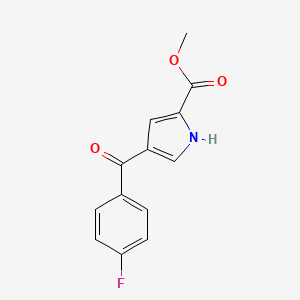
methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate
カタログ番号:
B2851415
CAS番号:
478078-88-5
分子量:
247.225
InChIキー:
HIQYFAKKYGMHIX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate” likely refers to a chemical compound containing a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a fluorobenzoyl group (a benzoyl group with a fluorine atom attached), and a methyl ester group attached to a carboxylic acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, benzoyl chlorides can be used in Friedel-Crafts acylation reactions to introduce the benzoyl group . The ester group could potentially be introduced through a Fischer esterification reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like “Methyl 4-aminobenzoate” have a molecular weight of 151.16 g/mol .科学的研究の応用
Synthesis and Chemical Transformation
Synthesis of α-Aminopyrrole Derivatives
- The synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones was developed, featuring a domino mode involving reductive isoxazole ring-opening and enamine intermediate isomerization, resulting in pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates, demonstrating reactivity in pyrrole-containing products formation (Galenko et al., 2019).
Synthesis of Fluorine-Containing Benzothiazinones
- Synthesis of new fluorine-containing 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones was achieved by reacting o-fluorobenzoyl isothiocyanates with C-nucleophilic 1-methyl-1H-pyrrole and 1-methyl-1H-indole, characterized using various spectroscopic techniques (Nosova et al., 2019).
Cyclocondensation for Furo[2,3-b]pyridines Synthesis
- 4,5-Dibenzoyl-1H-pyrrole-2,3-diones reacted with methyl 5-aminofuran-2-carboxylate to form methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, offering a convenient synthesis method for furo[2,3-b]pyridines (Antonov et al., 2021).
Relay-Catalyzed Domino Reaction in Synthesis
- A synthesis approach for methyl 4-imidazolylpyrrole-2-carboxylates from 5-methoxyisoxazoles and phenacylimidazolium salts under hybrid Fe(II)/Et3N relay catalysis was developed, leading to products transformable into 3-(5-methoxycarbonyl-1H-imidazol-3-ium-3-yl)pyrrol-1-ides and corresponding betaines (Galenko et al., 2015).
One-Pot Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates
- Methyl 4-aminopyrrole-2-carboxylates were synthesized in a one-pot mode by a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, showcasing the possibility of introducing substituents at the pyrrole nitrogen (Galenko et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)11-6-9(7-15-11)12(16)8-2-4-10(14)5-3-8/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQYFAKKYGMHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(2-met...
Cat. No.: B2851332
CAS No.: 1172108-60-9
7-chloro-1-oxo-N-(2-phenylethyl)-3,4-dihydro-1H-isochro...
Cat. No.: B2851334
CAS No.: 892710-08-6
2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin...
Cat. No.: B2851339
CAS No.: 1448029-33-1
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphen...
Cat. No.: B2851340
CAS No.: 2034430-03-8
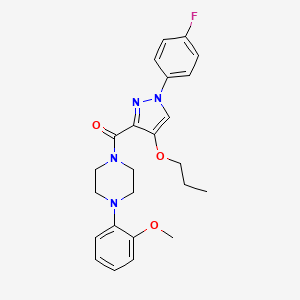
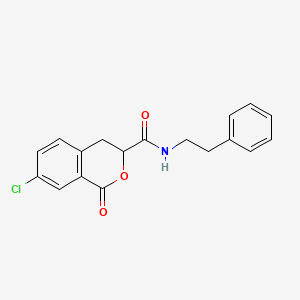
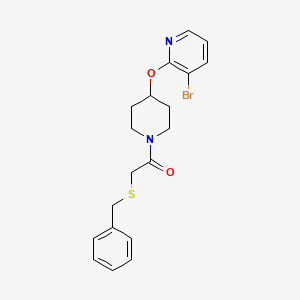
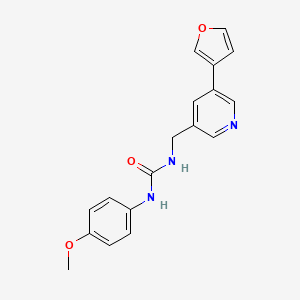
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea](/img/structure/B2851342.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2851343.png)
![1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851344.png)
![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)
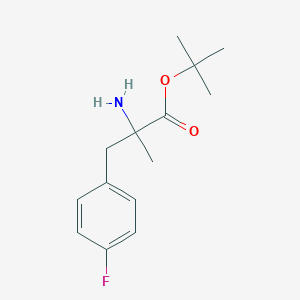
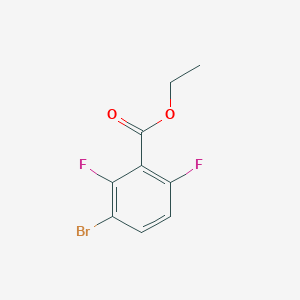
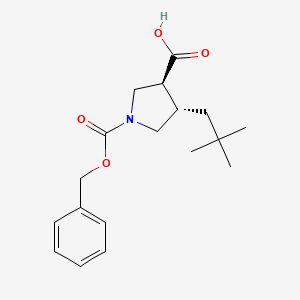

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2851354.png)
